Computed Lipophilicity (XLogP) & Polar Surface Area (TPSA) Head‑to‑Head Against N‑Benzylaniline
N-(1,3‑Thiazol‑5‑ylmethyl)aniline is significantly more polar than the structurally analogous N‑benzylaniline. Computed XLogP drops from 3.1 (N‑benzylaniline) to 2.5, and TPSA rises from 12.0 Ų to 53.2 Ų [1][2]. The 41.2 Ų increase in TPSA and the 0.6‑unit reduction in XLogP bring the compound closer to the lead‑like property window (XLogP < 3, TPSA > 50 Ų), potentially improving aqueous solubility and reducing non‑specific protein binding.
| Evidence Dimension | Lipophilicity and polar surface area (computed) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5; TPSA = 53.2 Ų |
| Comparator Or Baseline | N‑Benzylaniline: XLogP ≈ 3.1; TPSA = 12.0 Ų |
| Quantified Difference | ΔXLogP = –0.6; ΔTPSA = +41.2 Ų |
| Conditions | Values computed by XLogP3 v3.0 and Cactvs v3.4.8.24 (PubChem 2025.09.15 release). |
Why This Matters
For fragment‑based screens, lower lipophilicity and higher TPSA reduce the risk of promiscuous aggregation and improve developability, making the thiazole analog a more attractive fragment hit than N‑benzylaniline.
- [1] PubChem CID 62758838 (N‑(1,3‑thiazol‑5‑ylmethyl)aniline); XLogP = 2.5, TPSA = 53.2 Ų. View Source
- [2] PubChem CID 7653 (N‑Benzylaniline); XLogP ≈ 3.1, TPSA = 12.0 Ų. View Source
